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Compound of Interest

N-(2-Methoxyphenyl)-3-
Compound Name:
oxobutanamide

Cat. No. B159699

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis
of N-(2-Methoxyphenyl)-3-oxobutanamide from 2-methoxyaniline. Two primary synthetic
routes are outlined: the acetoacetylation of 2-methoxyaniline with diketene and the
condensation reaction with ethyl acetoacetate. These protocols are intended to serve as a
comprehensive guide for researchers in organic synthesis and drug development.

Physicochemical Properties

A summary of the key physicochemical properties of the target compound, N-(2-
Methoxyphenyl)-3-oxobutanamide, is presented below.

Property Value Source
Molecular Formula C11H13NOs [1]
Molecular Weight 207.23 g/mol [1]
Physical Form Liquid

CAS Number 92-15-9 [1]
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Experimental Protocols

Two effective methods for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide are
detailed below.

Protocol 1: Acetoacetylation using Diketene

This method offers a mild and efficient route for the synthesis of N-(2-Methoxyphenyl)-3-
oxobutanamide. The reaction proceeds via the nucleophilic attack of the amino group of 2-
methoxyaniline on the diketene molecule.[1]

Materials:

e 2-Methoxyaniline

e Diketene

e Dichloromethane (CH2Cl2)

o Saturated sodium bicarbonate solution
e Anhydrous magnesium sulfate (MgSOQOa)
» Rotary evaporator

o Standard laboratory glassware
Procedure:

 In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-
methoxyaniline (1.0 eq) in dichloromethane.

e Cool the solution to 0-5 °C using an ice bath.

e Slowly add diketene (1.0 eq) dropwise to the cooled solution over a period of 30 minutes,
maintaining the temperature between 0 and 25°C.[1]

» After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for an additional 2-4 hours.
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» Monitor the reaction progress by thin-layer chromatography (TLC).

» Upon completion, transfer the reaction mixture to a separatory funnel and wash with a
saturated sodium bicarbonate solution, followed by water.

» Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent
under reduced pressure using a rotary evaporator to yield the crude product.

» Purify the crude product by column chromatography or recrystallization to obtain pure N-(2-
Methoxyphenyl)-3-oxobutanamide.

Reaction Setup Reaction Work-up & Purification
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Fig. 1. Experimental workflow for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide
using diketene.

Protocol 2: Condensation with Ethyl Acetoacetate

A widely employed method for the synthesis of N-aryl acetoacetamides involves the
condensation of an aniline derivative with ethyl acetoacetate.[1] This reaction can be performed
with or without a catalyst and can be driven by conventional heating or microwave irradiation.
An acid-catalyzed variation is also common.

Materials:

2-Methoxyaniline

Ethyl acetoacetate

Potassium tert-butoxide (catalyst, optional)

Ethanol (solvent)
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e Dry ether
» Standard laboratory glassware for reflux
Procedure:

 In a round-bottom flask, combine 2-methoxyaniline (1.0 eq) and ethyl acetoacetate (1.0-1.2
eq).

e Add a catalytic amount of potassium tert-butoxide (optional).

» Heat the mixture under reflux for 4-8 hours. The reaction can be monitored by TLC.[1][2]
 After the reaction is complete, cool the mixture to room temperature.

 Triturate the residue with dry ether to induce precipitation of the product.

« Filter the solid product and wash with small portions of cold, dry ether.

» Purify the product by recrystallization from aqueous ethanol to yield colorless crystals of N-
(2-Methoxyphenyl)-3-oxobutanamide.[2]

Reaction

Isolation Purification
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Fig. 2. Experimental workflow for the synthesis of N-(2-Methoxyphenyl)-3-oxobutanamide
using ethyl acetoacetate.

Spectroscopic Data

While comprehensive experimental spectroscopic data for N-(2-Methoxyphenyl)-3-
oxobutanamide is not readily available in the cited literature, the expected proton
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environments can be predicted based on the molecular structure.

Predicted *H NMR Spectral Data:

Protons Predicted Chemical Shift (8, ppm)
Amide (NH) ~9.0- 10.0

Aromatic (Ar-H) ~6.8-8.0

Methoxy (OCH:s) ~3.8

Methylene (CH-2) ~3.5

Methyl (CHs) ~2.2

It is important to note that actual experimental values may vary depending on the solvent and
other experimental conditions. Researchers are advised to perform their own spectral analysis
for product characterization.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com
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